2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide
Description
This compound features a benzothiadiazine core substituted with a benzyl group at position 4 and a sulfanyl group at position 2. The sulfanyl moiety bridges to an acetamide group, which is further substituted with a 3-(methylsulfanyl)phenyl chain. The 1,1-dioxo (sulfone) group on the benzothiadiazine ring enhances electronic stability, while the methylsulfanyl substituent on the phenyl ring may influence lipophilicity and metabolic interactions .
Properties
IUPAC Name |
2-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S3/c1-30-19-11-7-10-18(14-19)24-22(27)16-31-23-25-32(28,29)21-13-6-5-12-20(21)26(23)15-17-8-3-2-4-9-17/h2-14H,15-16H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHZWOGWBOIPNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps. One common route starts with the preparation of the benzothiadiazine ring, followed by the introduction of the benzyl group and the sulfanyl-acetamide linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The dioxo groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, alkylating agents, and acids.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted benzothiadiazine derivatives.
Scientific Research Applications
2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Biology: Studies explore its role in modulating biological pathways and its effects on cellular processes.
Medicine: Potential therapeutic applications include antihypertensive and antidiabetic treatments.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of enzymes, receptors, or ion channels. The pathways involved include modulation of oxidative stress, inhibition of viral replication, and interference with cancer cell proliferation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Variations: The benzothiadiazine core (target compound) differs from benzimidazole (Compound 36), azetidine-sulfonyl (Compound in ), and azo-phenolic scaffolds (Compound in ). Azetidine-sulfonyl derivatives (e.g., ) exhibit higher solubility due to polar sulfonyl groups, whereas the target compound’s sulfanyl group may reduce polarity but increase membrane permeability.
Substituent Effects: Methylsulfanyl vs. Acetamide as a Pharmacophore: Present in all compared compounds, acetamide likely serves as a hydrogen-bond donor/acceptor, critical for target binding.
Electronic and Thermodynamic Properties: DFT studies on azo-phenolic analogs () highlight the role of electron-donating/withdrawing groups in modulating redox potentials and charge distribution. The target compound’s benzothiadiazine sulfone may similarly stabilize negative charge, affecting reactivity.
Computational and Experimental Data Gaps
- Limited experimental data exist for the target compound. Structural analogs emphasize the need for: DFT or Molecular Dynamics Studies: To compare electronic properties (e.g., HOMO-LUMO gaps) with azo-phenolic compounds . Enzymatic Assays: To validate inferred anticancer activity, leveraging methodologies applied to Compound 36 .
Biological Activity
Overview
2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound belonging to the class of benzothiadiazine derivatives. These compounds are recognized for their diverse biological activities, including potential therapeutic applications in various fields such as oncology and infectious diseases. The unique structural features of this compound contribute to its biological activity and mechanism of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 398.53 g/mol. Its structure includes a benzothiadiazine ring system, which is essential for its bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.53 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research has indicated that benzothiadiazine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates potent activity against a range of pathogenic bacteria and fungi. For example:
- Bacterial Inhibition : The compound has been tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showing Minimum Inhibitory Concentrations (MICs) in the low micromolar range.
- Fungal Activity : It also exhibits antifungal activity against species like Candida albicans, with effective concentrations noted in laboratory assays.
Anticancer Potential
The compound's structure suggests potential anticancer activity through various mechanisms:
- Enzyme Inhibition : It has been identified as a potential inhibitor of specific enzymes involved in cancer cell proliferation. For instance, it may inhibit topoisomerases or kinases that are crucial for tumor growth.
- Apoptosis Induction : Studies indicate that treatment with this compound can lead to apoptosis in cancer cell lines such as breast and colon cancer cells, evidenced by increased levels of apoptotic markers.
The mechanism of action involves the interaction with specific molecular targets within cells:
- Targeting Enzymes : The compound may bind to enzymes critical for metabolic pathways, altering their activity and leading to downstream effects on cell survival and proliferation.
- Receptor Modulation : It may also act on various receptors involved in signaling pathways that regulate cell growth and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results demonstrated an MIC of 8 µg/mL, indicating strong antibacterial properties.
Case Study 2: Anticancer Activity
In another study focusing on its anticancer effects, the compound was administered to human breast cancer cell lines. The results showed a significant reduction in cell viability (up to 70% at 50 µM concentration) compared to control groups, suggesting its potential as a therapeutic agent.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The synthesis typically involves multi-step reactions starting with the preparation of the benzothiadiazine scaffold. Key steps include:
- Halogenation and sulfanylation : Introduction of the sulfanyl group via nucleophilic substitution under mild conditions (e.g., THF solvent, room temperature) .
- Amide coupling : Use of coupling agents like EDCI/HOBt to attach the N-[3-(methylsulfanyl)phenyl]acetamide moiety .
- Oxidation : Controlled oxidation with hydrogen peroxide to stabilize the 1,1-dioxo group .
Critical factors : Solvent polarity (e.g., DMF for solubility), temperature control (60–80°C for amide formation), and catalyst selection (e.g., triethylamine for deprotonation) .
Q. How is structural characterization performed to confirm purity and identity?
- NMR spectroscopy : 1H and 13C NMR to confirm regiochemistry and functional groups (e.g., sulfanyl protons at δ 3.1–3.3 ppm, benzyl protons at δ 4.5–5.0 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ at m/z 485.12) .
- HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients .
Q. What are the primary biological targets or assays for initial screening?
- Enzyme inhibition : Assays against kinases or proteases due to the sulfanyl and acetamide groups’ electrophilic properties .
- Cellular uptake studies : Fluorescence tagging (e.g., FITC conjugation) to evaluate permeability in cancer cell lines (e.g., MCF-7) .
- Cytotoxicity : MTT assays to screen for anticancer activity (IC50 values reported in related benzothiadiazine derivatives: 10–50 μM) .
Advanced Research Questions
Q. How do reaction mechanisms differ when modifying substituents on the benzothiadiazine core?
- Electrophilic substitution : Electron-withdrawing groups (e.g., -SO2) at the 4-position increase reactivity for sulfanyl group introduction but may reduce solubility .
- Steric effects : Bulky substituents (e.g., benzyl vs. methyl) at the 4-position hinder amide coupling, requiring higher catalyst loading .
- Contradictions : Some studies report conflicting yields (40–70%) for trifluoromethoxy-substituted analogs, suggesting solvent-dependent steric interactions .
Q. How can data contradictions in biological activity be resolved?
- Dose-response validation : Repetition of assays with standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) .
- Off-target profiling : Use of proteome-wide microarrays to identify non-specific binding .
- Molecular dynamics simulations : To model interactions with biological targets (e.g., docking studies with COX-2 for anti-inflammatory activity) .
Q. What strategies enhance metabolic stability without compromising activity?
- Fluorine substitution : Replacing methylsulfanyl with trifluoromethoxy groups increases lipophilicity (logP from 2.1 to 3.5) and reduces CYP450-mediated oxidation .
- Prodrug design : Esterification of the acetamide group to improve oral bioavailability .
Q. How does the sulfanyl-thioacetamide linkage influence redox activity?
- Oxidative susceptibility : The sulfanyl group undergoes oxidation to sulfoxide/sulfone under physiological conditions, altering target binding .
- Thiol-disulfide exchange : Reactivity with cellular glutathione (GSH) can modulate cytotoxicity, as shown in related compounds with EC50 shifts of 2–3 fold .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale synthesis?
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., amide coupling) .
- Crystallization optimization : Use of antisolvents (e.g., hexane) to enhance purity and yield (>85%) .
Q. What analytical techniques resolve stereochemical uncertainties?
- X-ray crystallography : For unambiguous confirmation of regiochemistry in crystalline derivatives .
- Chiral HPLC : To separate enantiomers if asymmetric centers are introduced during synthesis .
Q. How to validate target engagement in cellular assays?
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins upon compound binding .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (e.g., KD values) for purified receptors .
Key Research Gaps
- In vivo pharmacokinetics : Limited data on bioavailability and half-life in animal models .
- Off-target toxicity : Unresolved hepatotoxicity risks in high-dose regimens .
- Structural analogs : Few studies compare substituent effects on benzothiadiazine vs. thienopyrimidine cores .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
